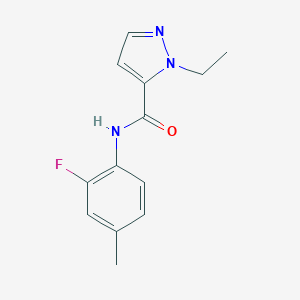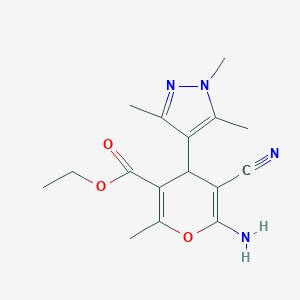![molecular formula C18H27N3O B280180 N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280180.png)
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide, also known as TPA023, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. TPA023 is a positive allosteric modulator of GABA-A receptors, which are important targets for drugs that treat anxiety, depression, and other neurological disorders.
Mechanism of Action
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide acts as a positive allosteric modulator of GABA-A receptors, which are ion channels that are important for inhibitory neurotransmission in the brain. By binding to a specific site on the receptor, this compound enhances the effects of GABA, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound increases the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. This can result in anxiolytic and anticonvulsant effects, as well as improvements in cognitive function. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One advantage of N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide is that it has been extensively studied in animal models, making it a well-characterized compound for use in laboratory experiments. However, one limitation is that its effects may differ in humans, and further research is needed to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for research on N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide. One area of interest is its potential as a treatment for anxiety disorders and epilepsy. Additional studies are needed to determine its safety and efficacy in humans, as well as its potential for use in combination with other drugs. Another area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Further research is needed to determine its effects on cognitive function in humans, as well as its potential for use in combination with other drugs. Finally, additional studies are needed to further characterize the biochemical and physiological effects of this compound, which may provide insight into its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with 1,3,5-trimethyl-1H-pyrazole in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting product is then treated with N-methylmorpholine to form this compound.
Scientific Research Applications
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide has been studied extensively for its potential therapeutic applications. Studies have shown that this compound has anxiolytic and anticonvulsant effects in animal models, making it a promising candidate for the treatment of anxiety disorders and epilepsy. This compound has also been shown to improve cognitive function in animal models, suggesting that it may have potential as a treatment for cognitive disorders such as Alzheimer's disease.
Properties
Molecular Formula |
C18H27N3O |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[(1,3,5-trimethylpyrazol-4-yl)methyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C18H27N3O/c1-11-16(12(2)21(3)20-11)10-19-17(22)18-7-13-4-14(8-18)6-15(5-13)9-18/h13-15H,4-10H2,1-3H3,(H,19,22) |
InChI Key |
NEPBIMHAMQOWBB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B280101.png)

![ethyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280105.png)
![methyl 6-amino-5-cyano-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280107.png)

![methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280110.png)
![ethyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280111.png)
![methyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280112.png)

![methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280114.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280116.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280118.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280119.png)

